molecular formula C10H15NO B2844969 3-methoxy-N-(propan-2-yl)aniline CAS No. 31143-05-2

3-methoxy-N-(propan-2-yl)aniline

Cat. No.: B2844969
CAS No.: 31143-05-2
M. Wt: 165.236
InChI Key: ZZUXLTWVONQPEI-UHFFFAOYSA-N
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Description

3-Methoxy-N-propan-2-ylaniline is an organic compound with the molecular formula C10H15NO. It belongs to the class of anilines, which are aromatic amines derived from benzene. This compound is characterized by the presence of a methoxy group (-OCH3) and a propan-2-yl group attached to the nitrogen atom of the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(propan-2-yl)aniline typically involves the alkylation of 3-methoxyaniline with a suitable alkylating agent. One common method is the reaction of 3-methoxyaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-propan-2-ylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-N-propan-2-ylaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-methoxy-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-N-propan-2-ylaniline is unique due to the presence of both the methoxy and propan-2-yl groups, which confer distinct chemical and physical properties. These groups influence the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

3-Methoxy-N-(propan-2-yl)aniline, also known as 3-methoxyisopropylaniline, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and pharmacological implications based on diverse research findings.

  • Molecular Formula : C10H15N
  • Molecular Weight : 149.23 g/mol
  • Structure : The compound features a methoxy group (-OCH₃) attached to the aromatic ring, alongside an isopropyl amine group. This configuration enhances its reactivity and selectivity in various biological applications.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

  • Metal-Catalyzed Reactions : The compound is synthesized through metal-catalyzed intra-molecular cyclization of N-Boc-protected propargyl amines using catalysts such as AuPPh₃Cl/AgSbF₆. This method allows for the formation of functionalized derivatives that can be used in drug development.
  • Continuous Flow Reactors : In industrial applications, continuous flow reactors are utilized for efficient production, providing better control over reaction parameters and enhancing yield.

Biological Activity

This compound exhibits several biological activities, particularly in the development of antidepressant medications. Its derivatives have been evaluated for their pharmacological properties:

  • Antidepressant Properties : The compound serves as a precursor for synthesizing key structural motifs found in tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). Research indicates that these derivatives can lead to medications with a rapid onset of action and fewer side effects.
  • Binding Affinity Studies : Investigations into the interactions of this compound with various biological targets have shown promising results. It has demonstrated binding affinity towards neurotransmitter receptors, which is crucial for its potential therapeutic applications.

Study 1: Antidepressant Development

A study focused on synthesizing novel antidepressants from this compound highlighted its effectiveness in alleviating symptoms of moderate to severe depression. The synthesized compounds showed improved cognitive function and quality of life for patients.

Study 2: Molecular Docking Studies

Molecular docking studies revealed that this compound derivatives bind effectively to serotonin transporters, suggesting their potential role in modulating serotonin levels in the brain .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Properties
3-MethoxyanilineLacks isopropyl groupLess sterically hindered; lower selectivity
N-IsopropylanilineLacks methoxy groupReduced reactivity towards electrophilic substitution
3-Methoxy-N-ethyl-anilineEthyl group instead of isopropylDifferent steric and electronic properties
3-Methyl-N-(propan-2-yl)anilineMethyl group instead of methoxyAlters reactivity and binding characteristics

The combination of both methoxy and isopropyl groups in this compound enhances its reactivity and selectivity compared to its analogs.

Properties

IUPAC Name

3-methoxy-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)11-9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUXLTWVONQPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a microwave tube charged with a stirring bar was added sodium cyanoborohydride (0.10 g, 1.6 mmol) and m-anisidine (0.075 mL, 0.8 mmol) in methanol (1 mL). To this solution was the added acetone (0.5 mL) and glacial acetic acid (0.5 mL). Once the gas evolution had subsided, the tube was crimped and subjected to microwave irradiation at 130° C. for 15 minutes. The solution was diluted with CH2Cl2, washed once with 1N NaOH, and the organic layer was dried (Na2SO4), filtered and concentrated to a yellow liquid. This was purified via silica gel chromatography with an ethyl acetate/hexanes gradient (Rf=0.60 in 4:1 Hex/EtOAc) to give N-isopropyl-3-methoxybenzenamine as a colorless oil. FIA MS 166 (M+1).
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